

Demystifying ANT Antibody Cross-Reactivity with ANT4: A Comparative Guide

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For researchers, scientists, and drug development professionals investigating the intricate roles of Adenine Nucleotide Translocase (ANT) isoforms, understanding antibody specificity is paramount. This guide provides a comparative analysis of the cross-reactivity of ANT antibodies with the lesser-studied isoform, **ANT4** (also known as SLC25A31), supported by experimental protocols and pathway visualizations to aid in experimental design and data interpretation.

The four human isoforms of ANT (ANT1, ANT2, ANT3, and **ANT4**) share significant sequence homology, presenting a considerable challenge for the development of isoform-specific antibodies. While ANT1, ANT2, and ANT3 are more ubiquitously expressed and studied, **ANT4** exhibits a more restricted expression pattern, primarily in the testis, and plays a crucial role in spermatogenesis.[1] Distinguishing these isoforms is critical for elucidating their unique biological functions and their roles in disease. This guide focuses on the available tools and methodologies to assess the cross-reactivity of ANT antibodies with **ANT4**.

Commercial Antibody Landscape: A Comparative Overview

A direct, side-by-side experimental comparison of a single antibody's cross-reactivity with all four ANT isoforms is not readily available in the public domain. However, several commercial vendors offer antibodies marketed as specific to **ANT4**. The table below summarizes key information for a selection of these antibodies. Researchers should note that while these antibodies are often validated for standard applications like Western blotting, comprehensive



data demonstrating a lack of cross-reactivity with ANT1, ANT2, and ANT3 is frequently absent from product datasheets. Therefore, independent validation is strongly recommended.

Antibody/Pro duct Name	Host Species	Clonality	Validated Applications	Immunogen	Vendor
Anti- SLC25A31 antibody	Rabbit	Polyclonal	Western Blot (WB)	Peptide from human SLC25A31 (amino acids 131-180)	St John's Laboratory
Anti- SLC25A31 antibody	Rabbit	Polyclonal	Immunohisto chemistry (IHC), Immunofluore scence (IF)	Recombinant Protein Epitope Signature Tag (PrEST) of human SLC25A31	Sigma- Aldrich (Prestige Antibodies®)
SLC25A31 Antibody	Rabbit	Polyclonal	Western Blot (WB)	Peptide from human SLC25A31 (amino acids 100-200)	Antibodies- Online (ABIN727042 7)
SLC25A31 Antibody	Rabbit	Polyclonal	Western Blot (WB)	Not specified	Antibodies- Online (ABIN635043)

Note: This table is not exhaustive and represents a snapshot of commercially available antibodies. Researchers are encouraged to perform their own thorough search and validation.

Experimental Protocols for Assessing Cross- Reactivity



To ensure the specificity of an anti-**ANT4** antibody and rule out cross-reactivity with other ANT isoforms, a series of validation experiments are essential. The following are detailed protocols for Western blotting and immunoprecipitation, which are cornerstone techniques for this purpose.

Western Blotting Protocol for ANT Isoform Specificity

This protocol is designed to assess the specificity of an anti-**ANT4** antibody by comparing its reactivity against lysates from cells overexpressing each of the four human ANT isoforms.

- 1. Sample Preparation:
- Culture HEK293T cells (or a similar easily transfectable cell line) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Separately transfect cells with expression plasmids encoding for full-length human ANT1, ANT2, ANT3, and ANT4, each with a distinct epitope tag (e.g., HA, Myc, FLAG) for verification of expression. Include a mock transfection control (empty vector).
- After 48 hours, harvest the cells and lyse them in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
- Determine the protein concentration of each lysate using a BCA assay.
- 2. SDS-PAGE and Electrotransfer:
- Load 20-30 μg of protein from each lysate into the wells of a 12% SDS-polyacrylamide gel.
 Include a pre-stained protein ladder.
- Run the gel at 100-120V until the dye front reaches the bottom.
- Transfer the separated proteins to a PVDF membrane at 100V for 1 hour at 4°C.
- 3. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.



- Incubate the membrane with the primary anti-ANT4 antibody at the manufacturer's recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in blocking buffer for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
- 4. Detection:
- Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Incubate the membrane with the ECL substrate for 1-5 minutes.
- Capture the chemiluminescent signal using a digital imager or X-ray film.
- 5. Verification of Isoform Expression (Control):
- To confirm the expression of each ANT isoform, strip the membrane and re-probe with antibodies against the respective epitope tags.

Immunoprecipitation Protocol for ANT4

This protocol can be used to confirm the ability of an antibody to specifically immunoprecipitate **ANT4** from a complex protein mixture.

- 1. Lysate Preparation:
- Prepare cell lysates from cells known to express ANT4 (e.g., transfected HEK293T cells or testicular tissue) as described in the Western blotting protocol, using a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease inhibitors).
- 2. Pre-clearing the Lysate:

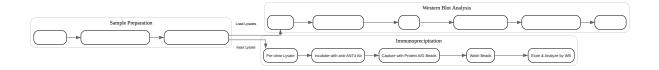


- Add 20 μL of Protein A/G agarose beads to 1 mg of cell lysate.
- Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
- Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.
- 3. Immunoprecipitation:
- Add 1-5 μg of the anti-ANT4 antibody or an isotype control IgG to the pre-cleared lysate.
- Incubate overnight at 4°C on a rotator.
- Add 30 µL of Protein A/G agarose beads and incubate for 2-4 hours at 4°C on a rotator.
- Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
- Wash the beads three times with 1 mL of ice-cold lysis buffer.
- 4. Elution and Analysis:
- Resuspend the beads in 30 μL of 2x Laemmli sample buffer.
- Boil the samples for 5 minutes at 95-100°C to elute the immunoprecipitated proteins.
- Centrifuge to pellet the beads and collect the supernatant.
- Analyze the eluate by Western blotting using the same anti-ANT4 antibody.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental logic and the biological context of **ANT4**, the following diagrams are provided.



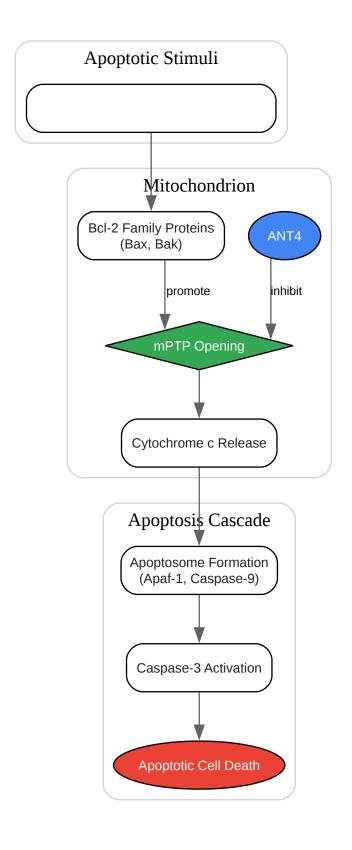


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Figure 1: Experimental workflow for antibody validation.

ANT proteins are integral to mitochondrial function, primarily facilitating the exchange of ADP and ATP across the inner mitochondrial membrane. They are also implicated as core components of the mitochondrial permeability transition pore (mPTP), a key regulator of apoptosis.[1] **ANT4**, in particular, has been shown to be essential for spermatogenesis and has an anti-apoptotic role.[2]





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